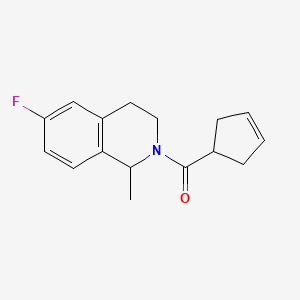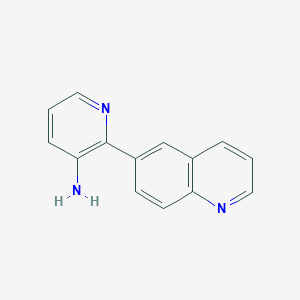
2-Quinolin-6-ylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Quinolin-6-ylpyridin-3-amine is a heterocyclic aromatic compound that features a quinoline ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinolin-6-ylpyridin-3-amine typically involves the construction of the quinoline and pyridine rings followed by their fusion. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid to form the quinoline ring.
Doebner-Miller Reaction: This involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst to form quinoline derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the above methods, often utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Transition metal-catalyzed reactions and green chemistry approaches, such as ionic liquid-mediated reactions and ultrasound irradiation, are also employed to improve efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-Quinolin-6-ylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Aminoquinoline derivatives.
Substitution Products: Halogenated, alkylated, and functionalized quinoline derivatives
Aplicaciones Científicas De Investigación
2-Quinolin-6-ylpyridin-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is employed in the development of organic semiconductors, light-emitting diodes, and photovoltaic materials.
Biological Research: The compound is used in the study of enzyme inhibitors, receptor ligands, and other biologically active molecules.
Mecanismo De Acción
The mechanism of action of 2-Quinolin-6-ylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses. The exact mechanism depends on the specific biological target and the context of its application .
Comparación Con Compuestos Similares
Quinoline: A parent compound with a single benzene ring fused to a pyridine ring.
Pyridine: A simple aromatic heterocycle with a nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.
Quinoxaline: A bicyclic compound with nitrogen atoms at positions 1 and 4 of the fused ring system.
Uniqueness: 2-Quinolin-6-ylpyridin-3-amine is unique due to its dual ring system, which combines the properties of both quinoline and pyridine. This structural feature enhances its ability to interact with diverse biological targets and participate in various chemical reactions, making it a versatile compound in research and industrial applications .
Propiedades
IUPAC Name |
2-quinolin-6-ylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-12-4-2-8-17-14(12)11-5-6-13-10(9-11)3-1-7-16-13/h1-9H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYVLAOJXMYBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=C(C=CC=N3)N)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
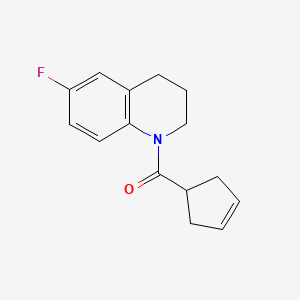
![[3-(5-Methylfuran-2-yl)morpholin-4-yl]-(2-methylphenyl)methanone](/img/structure/B7621770.png)
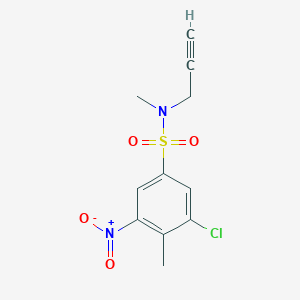
![3-[[1-(Difluoromethyl)benzimidazol-2-yl]methyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B7621782.png)
![[3-(5-Methylfuran-2-yl)morpholin-4-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B7621795.png)
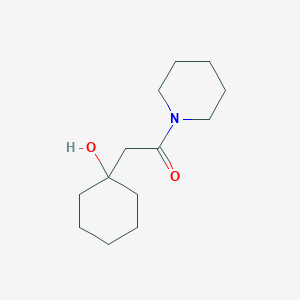

![[3-(5-Methylfuran-2-yl)morpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7621814.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(3-methylcyclohexyl)methanone](/img/structure/B7621820.png)
![4-Methyl-3-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7621823.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(3-butan-2-yl-1,2-oxazol-5-yl)methanone](/img/structure/B7621831.png)
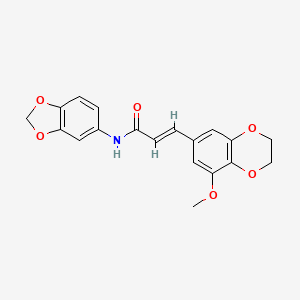
![4-Methyl-3-[(1-phenylpyrazol-3-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7621834.png)
